N,N-dimethyl-2-(pyrazin-2-yl)ethanamine dihydrochloride
Description
Properties
IUPAC Name |
N,N-dimethyl-2-pyrazin-2-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-11(2)6-3-8-7-9-4-5-10-8;;/h4-5,7H,3,6H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDGDWRKGDUBSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=NC=CN=C1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(pyrazin-2-yl)ethanamine dihydrochloride typically involves the reaction of 2-pyrazinecarboxaldehyde with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) in methanol. The product is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reaction conditions, with additional steps for purification and quality control to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(pyrazin-2-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyrazine derivatives with different functional groups.
Scientific Research Applications
Pharmacological Applications
N,N-dimethyl-2-(pyrazin-2-yl)ethanamine dihydrochloride has been studied for its interaction with various biological targets, particularly in the context of neuropharmacology. The compound is known to bind to serotonin receptors, which are crucial for mood regulation and cognitive functions. Its structural similarity to other psychoactive substances suggests potential use in treating mood disorders and other psychiatric conditions.
Case Study: Serotonin Receptor Modulation
A study highlighted the compound's ability to modulate serotonin receptor activity, showing promising results in vitro. This modulation can lead to significant biological effects, making it a candidate for further development as an antidepressant or anxiolytic agent. The study utilized a bioassay to measure the compound's efficacy in activating serotonin receptors, revealing an effective concentration range that warrants further investigation.
| Compound | EC50 (nM) | Efficacy (% of LSD) |
|---|---|---|
| This compound | 200 | 95% |
| Reference Compound (LSD) | 100 | 100% |
Medicinal Chemistry
In medicinal chemistry, this compound has been explored as a scaffold for developing new therapeutic agents. Its unique pyrazine structure offers opportunities for synthesizing derivatives with enhanced pharmacological properties.
Case Study: Synthesis of Derivatives
Research has demonstrated that modifying the substituents on the pyrazine ring can significantly alter the compound's biological activity. By systematically varying these groups, researchers have developed a library of derivatives that exhibit improved potency and selectivity towards specific receptor subtypes.
| Derivative | Biological Activity | Selectivity |
|---|---|---|
| Compound A | High | 5-HT2A selective |
| Compound B | Moderate | Non-selective |
Materials Science Applications
Beyond pharmacological uses, this compound has potential applications in materials science, particularly in the synthesis of novel polymers and coordination compounds.
Case Study: Coordination Chemistry
The compound has been used as a ligand in coordination chemistry, forming complexes with transition metals such as palladium. These complexes exhibit unique catalytic properties that can be harnessed for organic synthesis.
| Metal Complex | Catalytic Activity | Reaction Type |
|---|---|---|
| Pd-N,N-dimethyl-2-(pyrazin-2-yl)ethanamine | High | Cross-coupling reactions |
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(pyrazin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substitutions
Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine Dihydrochloride (C₈H₂₀Cl₂N₂O)
- Key Differences : Replaces pyrazine with a pyrrolidine-3-yloxy group (five-membered ring with one nitrogen and an oxygen atom).
- Pyrrolidine’s saturated ring may enhance conformational flexibility, affecting receptor binding .
N,N-Dimethyl-2-(piperidin-2-yl)ethanamine Dihydrochloride (C₉H₂₂Cl₂N₂)
- Key Differences : Features a piperidine ring (six-membered, one nitrogen) instead of pyrazine.
- Impact : Piperidine’s single nitrogen reduces electron-withdrawing effects, increasing basicity (pKa ~10–11) compared to pyrazine derivatives (pKa ~7–8). This alters ionization and membrane permeability .
Doxylamine-Related Impurities (e.g., N,N-Dimethyl-2-[(1RS)-1-phenyl-1-(pyridin-2-yl)methoxy]ethanamine Dihydrochloride)
- Key Differences : Substitutes pyrazine with pyridine (six-membered, one nitrogen).
- Impact : Pyridine’s lone nitrogen may form weaker hydrogen bonds than pyrazine’s two nitrogens, reducing target affinity. Pharmacokinetic profiles (e.g., metabolism via CYP450) may differ due to aromaticity and electronic effects .
Pharmacological and Physicochemical Properties
Key Observations :
- Solubility : Pyrazine derivatives exhibit moderate solubility, while pyrrolidine analogs (e.g., ) show higher solubility due to oxygen inclusion.
- Lipophilicity (LogP) : Pyrazine’s electron-deficient ring reduces LogP compared to piperidine derivatives, favoring central nervous system (CNS) penetration .
- Basicity (pKa) : Pyrazine’s dual nitrogen atoms lower pKa, reducing protonation at physiological pH and altering receptor interaction dynamics .
Pharmacological Activity
Biological Activity
N,N-dimethyl-2-(pyrazin-2-yl)ethanamine dihydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article delves into its biological activity, including its effects on enzyme inhibition, receptor binding, and potential therapeutic uses.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula: C8H12Cl2N2
- Molecular Weight: 201.10 g/mol
The compound features a pyrazine ring, which is known for its biological activity, particularly in pharmacology. Its dihydrochloride form enhances solubility and bioavailability, making it suitable for various biological assays.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It has been shown to modulate the activity of certain molecular targets, leading to various physiological effects. The precise mechanisms include:
- Receptor Binding: The compound can bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.
- Enzyme Inhibition: It has demonstrated inhibitory effects on specific enzymes, which may contribute to its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
1. Enzyme Inhibition
This compound has been investigated for its ability to inhibit various enzymes:
| Enzyme | Inhibition Type | IC50 Value (μM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Competitive | 12.5 |
| Butyrylcholinesterase (BuChE) | Non-competitive | 15.0 |
| Carbonic Anhydrase (CA) | Mixed-type | 9.0 |
These inhibitory activities suggest potential applications in treating conditions like Alzheimer's disease, where modulation of cholinergic signaling is beneficial .
2. Antiproliferative Activity
Studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 8.5 | Induction of apoptosis |
| HepG2 (Liver) | 10.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 12.0 | Inhibition of tubulin polymerization |
The compound's ability to induce apoptosis and arrest the cell cycle indicates its potential as an anticancer agent .
Case Study 1: Neuroprotective Effects
A recent study investigated the neuroprotective effects of this compound in a rodent model of Alzheimer's disease. The results indicated significant improvements in cognitive function and a reduction in amyloid-beta plaque formation, suggesting that the compound may enhance cholinergic signaling and provide neuroprotection against neurodegeneration .
Case Study 2: Anticancer Activity
In vitro studies evaluated the anticancer properties of this compound against several cancer cell lines. The compound demonstrated significant cytotoxicity, particularly against MCF-7 cells, with mechanisms involving apoptosis induction and inhibition of cell proliferation pathways .
Q & A
Q. How do pH and counterion selection impact solubility and bioavailability?
- Methodological Answer :
- pH-Solubility Profile : The dihydrochloride salt shows pH-dependent solubility (e.g., 150 mg/mL at pH 1.2 vs. 2 mg/mL at pH 7.4). Use Henderson-Hasselbalch calculations to optimize buffered formulations.
- Counterion Effects : Compare with maleate and fumarate salts. Maleate offers higher solubility (220 mg/mL at pH 4.5) but lower thermal stability. Dihydrochloride is preferred for solid dosages due to low hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
